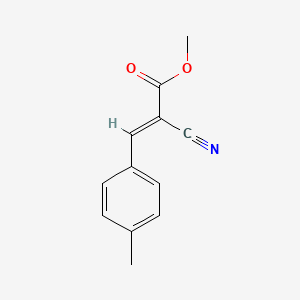![molecular formula C25H18ClNO2 B14806709 (5-chloro-2-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B14806709.png)
(5-chloro-2-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2-{[(4-methoxy-1-naphthyl)methylene]amino}phenyl)(phenyl)methanone is a complex organic compound that features a unique structure combining a chloro-substituted phenyl ring, a methoxy-naphthyl group, and a methylene-linked amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-{[(4-methoxy-1-naphthyl)methylene]amino}phenyl)(phenyl)methanone typically involves a multi-step process:
Formation of the Methoxy-Naphthyl Intermediate: The initial step involves the methoxylation of naphthalene to form 4-methoxy-1-naphthaldehyde.
Condensation Reaction: The 4-methoxy-1-naphthaldehyde is then subjected to a condensation reaction with 5-chloro-2-aminobenzophenone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-{[(4-methoxy-1-naphthyl)methylene]amino}phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(5-chloro-2-{[(4-methoxy-1-naphthyl)methylene]amino}phenyl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its use in the synthesis of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (5-chloro-2-{[(4-methoxy-1-naphthyl)methylene]amino}phenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methoxybenzaldehyde: A compound with a methoxy group and an aldehyde group, used in the synthesis of various organic compounds.
Uniqueness
(5-chloro-2-{[(4-methoxy-1-naphthyl)methylene]amino}phenyl)(phenyl)methanone is unique due to its combination of a chloro-substituted phenyl ring, a methoxy-naphthyl group, and a methylene-linked amino group. This structure imparts distinct electronic and steric properties, making it valuable in specific applications such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H18ClNO2 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
[5-chloro-2-[(4-methoxynaphthalen-1-yl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C25H18ClNO2/c1-29-24-14-11-18(20-9-5-6-10-21(20)24)16-27-23-13-12-19(26)15-22(23)25(28)17-7-3-2-4-8-17/h2-16H,1H3 |
InChI Key |
OIBMOGZVSGHSTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylethyl 4-({[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B14806630.png)

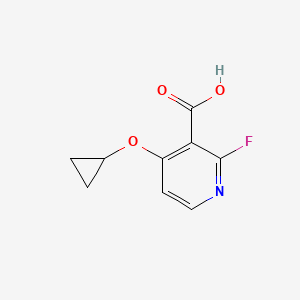
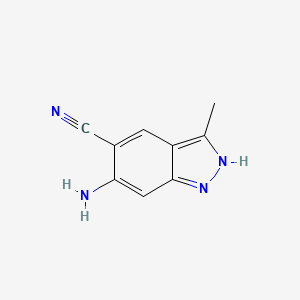

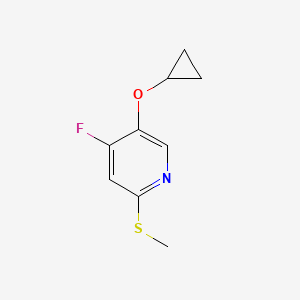

![N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide](/img/structure/B14806683.png)
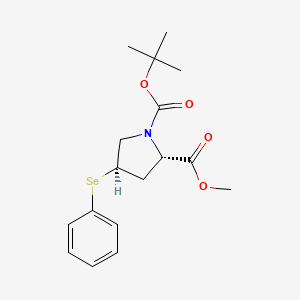
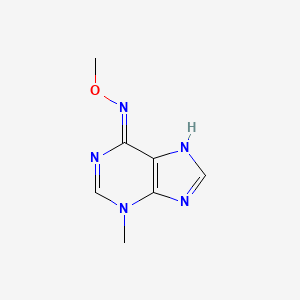

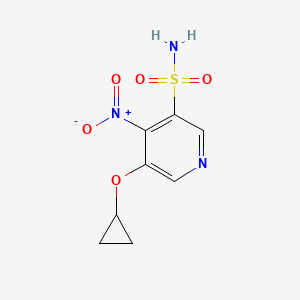
![1-[1-(4-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14806716.png)
